

Gas-Phase Synthesis and Characterization of Ethene-1,1-diol: A Technical Guide

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Compound of Interest

Compound Name: Ethene-1,1-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas-phase synthesis and characterization of **ethene-1,1-diol**, the enol tautomer of acetic acid. This elusive molecule is of significant interest due to its potential role as a reactive intermediate in various chemical and biological processes. This document outlines the key synthetic methodologies, detailed characterization techniques, and relevant quantitative data, presented in a format conducive to experimental replication and further investigation.

Gas-Phase Synthesis of Ethene-1,1-diol

The generation of **ethene-1,1-diol** in the gas phase has been successfully achieved through two primary methods: flash vacuum pyrolysis of a suitable precursor and a bottom-up synthesis approach mimicking interstellar conditions.

Flash Vacuum Pyrolysis (FVP) of Malonic Acid

The most direct gas-phase synthesis of **ethene-1,1-diol** involves the flash vacuum pyrolysis (FVP) of malonic acid.^{[1][2][3]} This method relies on the thermal decarboxylation of malonic acid at high temperatures and low pressures to yield the target enol.

The precursor, malonic acid, is heated under vacuum and passed through a high-temperature quartz tube.^[4] The short residence time in the hot zone promotes the desired unimolecular

fragmentation while minimizing secondary reactions.[4] The pyrolysis products are then rapidly quenched and isolated for characterization.

Bottom-Up Synthesis in Interstellar Analogue Ices

A novel approach to synthesizing **ethene-1,1-diol** involves the irradiation of interstellar ice analogues.[5][6] This "bottom-up" method utilizes simple precursor molecules, carbon dioxide (CO₂) and methane (CH₄), which are co-deposited as an ice at cryogenic temperatures (10 K). [5] The ice is then processed by energetic electrons, simulating the effects of galactic cosmic rays.[5] Subsequent sublimation of the processed ice releases the synthesized **ethene-1,1-diol** into the gas phase.[5][6]

Gas-Phase Characterization of Ethene-1,1-diol

Due to its high reactivity and instability under normal conditions, the characterization of gas-phase **ethene-1,1-diol** requires specialized techniques. The primary method employed is matrix isolation spectroscopy, which involves trapping the pyrolysis products in an inert gas matrix at cryogenic temperatures.[1][2]

The products of the FVP of malonic acid are co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI or sapphire) maintained at approximately 10 K.[1][2] This process effectively isolates individual molecules of **ethene-1,1-diol**, preventing intermolecular reactions and allowing for spectroscopic analysis.[2] The trapped molecules are then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy.[1][2] The experimental spectra are often compared with theoretical calculations to confirm the identity of the isolated species.[1][2]

Upon photolysis with UV light (e.g., $\lambda=254$ nm), the isolated **ethene-1,1-diol** has been observed to rearrange to its more stable tautomer, acetic acid, as well as to ketene.[1][2][3]

Quantitative Data

The spectroscopic characterization of **ethene-1,1-diol** has yielded key quantitative data that are summarized in the tables below.

Infrared (IR) Spectroscopy Data

The following table presents the experimentally observed and computationally predicted infrared absorption bands for **ethene-1,1-diol** isolated in an argon matrix at 10 K.[\[1\]](#)

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)
O-H Stretch	3643	-
O-H Stretch	3619	-
C=C Stretch	1712	-

Note: The calculated frequencies were determined at the B3LYP/6–311++G(2d,2p) level of theory. A comprehensive list of calculated frequencies is available in the supporting information of the primary literature.

UV/Vis Spectroscopy Data

The UV/Vis spectrum of matrix-isolated **ethene-1,1-diol** exhibits a strong absorption band in the ultraviolet region.[\[2\]](#)

Spectroscopic Parameter	Value
λ_{max} (experimental)	194 nm
λ_{max} (calculated)	192 nm
Molar Absorptivity (f, calculated)	0.206
Transition Type	$\pi \rightarrow \pi^*$

Note: The calculated values were determined at the TD-B3LYP/6–311++G(2d,2p) level of theory.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established techniques for flash vacuum pyrolysis and matrix isolation spectroscopy.

Synthesis via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase **ethene-1,1-diol** from malonic acid.

Apparatus:

- A flash vacuum pyrolysis apparatus consisting of:
 - A sample inlet for the solid precursor.
 - A quartz pyrolysis tube (e.g., 30-50 cm in length, 1-2 cm inner diameter).
 - A tube furnace capable of reaching at least 500 °C.
 - A high-vacuum pumping system (e.g., diffusion or turbomolecular pump) to maintain pressures in the range of 10^{-5} to 10^{-6} mbar.
 - A cold trap or a direct interface to a matrix isolation setup.

Procedure:

- Malonic acid is placed in the sample inlet.
- The system is evacuated to a high vacuum.
- The pyrolysis tube is heated to 400 °C.[\[1\]](#)[\[3\]](#)
- The malonic acid is sublimed and passed through the hot pyrolysis tube. The flow rate is controlled by adjusting the temperature of the sample inlet.
- The pyrolysis products exit the tube and are immediately quenched and collected in a cold trap or co-deposited with a matrix gas.

Characterization by Matrix Isolation Spectroscopy

Objective: To trap and spectroscopically characterize the products of the flash vacuum pyrolysis.

Apparatus:

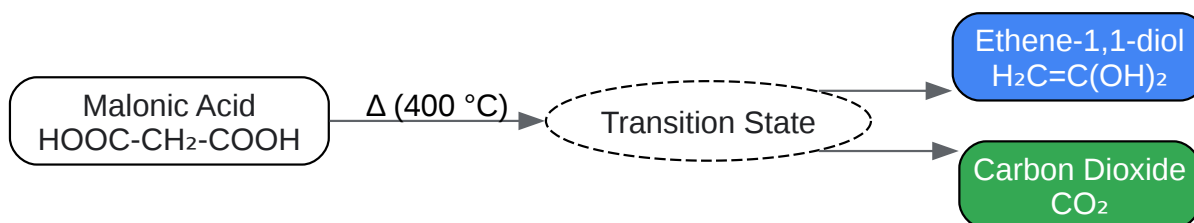
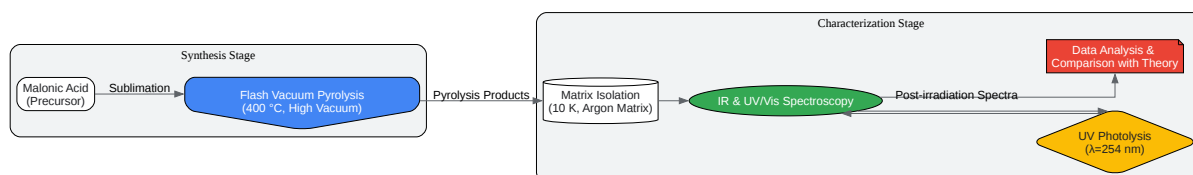
- A closed-cycle helium cryostat capable of reaching temperatures of 10 K or lower.
- A high-vacuum chamber housing the cryostat.
- A cryogenic substrate window (e.g., CsI for IR, sapphire or quartz for UV/Vis).
- A gas deposition system for the matrix gas (e.g., argon) and the pyrolysis products.
- An infrared spectrometer (FTIR).
- A UV/Vis spectrometer.

Procedure:

- The cryogenic window is cooled to 10 K.[1]
- A mixture of the pyrolysis products from the FVP apparatus and an excess of argon gas (e.g., Ar:precursor ratio > 1000:1) is co-deposited onto the cold window.[2]
- The deposition is carried out over a period of time sufficient to obtain a suitable concentration of the isolated species for spectroscopic analysis.
- Infrared and UV/Vis spectra of the matrix-isolated species are recorded.
- For photochemical studies, the matrix is irradiated with a UV light source (e.g., a mercury lamp with a 254 nm filter) for specific time intervals, and spectra are recorded after each irradiation period.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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